
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropylamino)methyl)tetrahydrofuran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropylamino)methyl)tetrahydrofuran-3,4-diol is a complex organic compound with significant applications in various scientific fields. This compound features a purine base attached to a tetrahydrofuran ring, making it a unique structure with potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropylamino)methyl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the tetrahydrofuran ring. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropylamino)methyl)tetrahydrofuran-3,4-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine base.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
科学的研究の応用
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropylamino)methyl)tetrahydrofuran-3,4-diol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its purine base is similar to nucleotides found in DNA and RNA, making it a valuable tool for studying genetic and enzymatic functions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in polymer science, coatings, and adhesives.
作用機序
The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropylamino)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The purine base allows it to bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.
類似化合物との比較
Similar Compounds
(2S)-5α-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2α,4β-dimethanol: This compound has a similar purine base but differs in the structure of the attached tetrahydrofuran ring.
Uniqueness
What sets (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropylamino)methyl)tetrahydrofuran-3,4-diol apart is its unique combination of a purine base with a modified tetrahydrofuran ring. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H20N6O3 |
|---|---|
分子量 |
308.34 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(propan-2-ylamino)methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C13H20N6O3/c1-6(2)15-3-7-9(20)10(21)13(22-7)19-5-18-8-11(14)16-4-17-12(8)19/h4-7,9-10,13,15,20-21H,3H2,1-2H3,(H2,14,16,17)/t7-,9-,10-,13-/m1/s1 |
InChIキー |
KBUOZUBCOGUNGW-QYVSTXNMSA-N |
異性体SMILES |
CC(C)NC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
正規SMILES |
CC(C)NCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


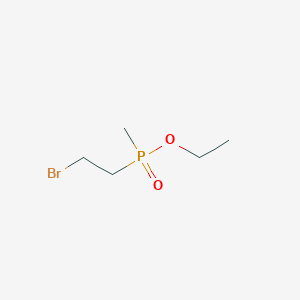
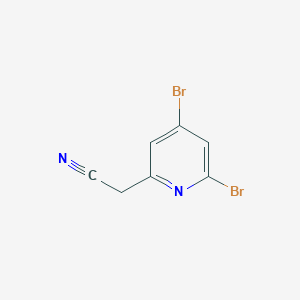
![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B15220457.png)
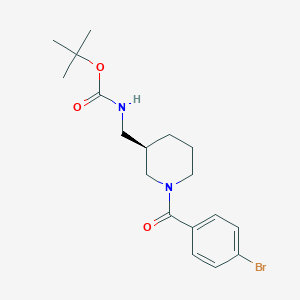
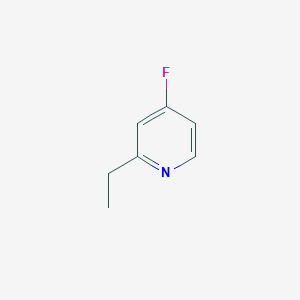
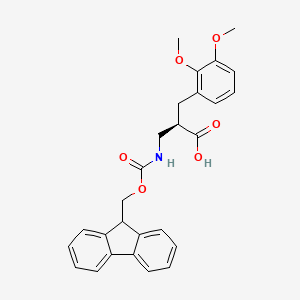
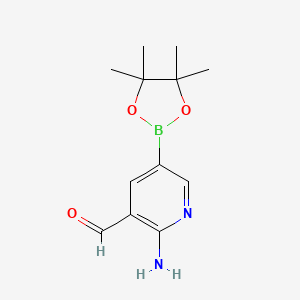
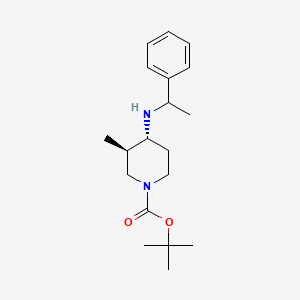

![Pyrazolo[1,5-a]pyridine-4-carbonyl chloride](/img/structure/B15220505.png)
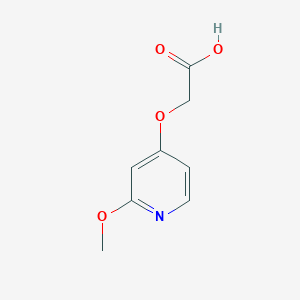
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B15220527.png)

![3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15220534.png)
